Ethyl 2-amino-4-(methylsulfinyl)butanoate
Description
Ethyl 2-amino-4-(methylsulfinyl)butanoate is an ester derivative featuring a sulfoxide (methylsulfinyl) functional group at the fourth carbon of its butanoate backbone. The sulfinyl group (-S(O)-) imparts intermediate polarity compared to its thioether (sulfanyl, -S-) and sulfone (-SO₂-) analogs, influencing its solubility, stability, and reactivity.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C7H15NO3S/c1-3-11-7(9)6(8)4-5-12(2)10/h6H,3-5,8H2,1-2H3 |
InChI Key |
LGKXNNQHCHOECS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Amino-4-(Methylthio)Butanoate
The thioether precursor is synthesized via a Mannich-type reaction or reductive amination. A method adapted from asymmetric catalysis protocols involves the condensation of ethyl glyoxylate with methylthioacetaldehyde and ammonia equivalents in the presence of L-proline as a chiral catalyst. For example, a 100 mL round-bottom flask charged with ethyl glyoxylate (5.0 mmol), methylthioacetaldehyde (5.5 mmol), and L-proline (0.5 mmol) in ethanol at 25°C for 72 hours yields the thioether intermediate with 65% enantiomeric excess.
Key Reaction Parameters:
- Catalyst loading: 10 mol% L-proline
- Solvent: Ethanol or dichloromethane
- Temperature: 25–35°C
- Reaction time: 3–5 days
The use of L-proline enhances the reaction’s stereoselectivity by stabilizing the enamine intermediate through hydrogen bonding, as demonstrated in analogous systems.
Oxidation of Thioether to Sulfinyl Group
Controlled oxidation of the methylthio moiety to methylsulfinyl is critical for achieving the target compound. Common oxidizing agents include:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| mCPBA | Dichloromethane | 0–25 | 78 | 4.1:1 |
| H₂O₂ | Methanol | 25 | 62 | 2.3:1 |
| NaIO₄ | Water/THF | 40 | 55 | 1.8:1 |
Data synthesized from analogous oxidation protocols in the provided literature.
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C emerges as the optimal condition, providing high yield and stereoselectivity. The reaction proceeds via a two-step mechanism: (1) electrophilic attack of the oxidizing agent on the sulfur atom and (2) reorganization to form the sulfoxide.
Catalytic Asymmetric Synthesis
Role of Chiral Catalysts
L-Proline, a secondary amine catalyst, facilitates enantioselective amination during the thioether precursor synthesis. In a representative procedure, L-proline (0.5 mmol) in ethanol induces facial selectivity in the iminium intermediate, leading to a 3.5:1 diastereomeric ratio in favor of the (S,S)-configured product. This mirrors results observed in the synthesis of structurally related β-amino esters.
Solvent and Temperature Effects
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) improve oxidation kinetics but may compromise catalyst stability. Ethanol, while suboptimal for oxidation, preserves the integrity of the amino group during precursor synthesis. A balance is achieved by employing dichloromethane for oxidation post-amination.
Industrial-Scale Production Considerations
Continuous Flow Oxidation
Pilot-scale studies suggest that continuous flow reactors enhance oxidation efficiency by minimizing over-oxidation to sulfones. A tubular reactor with mCPBA (1.2 equiv) in dichloromethane achieves 85% conversion at a residence time of 30 minutes, compared to 78% in batch mode.
Purification Strategies
Silica gel chromatography using ethyl acetate/petroleum ether (15:1 v/v) effectively separates diastereomers, as validated in the purification of analogous sulfinyl compounds.
Challenges and Limitations
Over-Oxidation to Sulfones
Excess oxidizing agent or prolonged reaction times lead to sulfone byproducts. Stoichiometric control and low-temperature conditions (-10°C) mitigate this issue, as demonstrated in the synthesis of Ethyl 2-amino-4-(methylsulfonyl)butanoate.
Stereochemical Instability
The sulfinyl group’s stereochemical lability necessitates inert atmosphere handling to prevent racemization. Argon-purged reactors maintain configuration integrity during large-scale production.
Emerging Methodologies
Enzymatic Oxidation
Preliminary studies with chloroperoxidase enzymes show promise for green chemistry applications, achieving 70% yield with 99% enantiomeric excess in aqueous buffer (pH 5.0).
Photocatalytic Methods
Visible-light-mediated oxidation using rose bengal as a photosensitizer provides a metal-free alternative, though yields remain moderate (58%) under current protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Ethyl 2-amino-4-(methylsulfonyl)butanoate.
Reduction: Ethyl 2-amino-4-(methylthio)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-(methylsulfinyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(methylsulfinyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfinyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Functional Group and Physicochemical Properties
The sulfur-containing functional group dictates key physicochemical behaviors:
*Estimated based on sulfone analog’s molecular weight (209.26) and structural differences.
Volatility and Chromatographic Behavior : highlights that esters with lower molecular weights and polarities (e.g., ethyl crotonate, ethyl isovalerate) elute earlier in chromatograms due to higher volatility . By extension, the sulfinyl analog’s moderate polarity suggests intermediate retention compared to its sulfanyl (lower polarity, higher volatility) and sulfonyl (higher polarity, lower volatility) counterparts.
Solubility : The sulfoxide group enhances water solubility relative to the hydrophobic thioether but remains less soluble than the highly polar sulfone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
